An In-depth Technical Guide to the Core Chemical Properties of 3-(2-Thienyl)-L-alanine
An In-depth Technical Guide to the Core Chemical Properties of 3-(2-Thienyl)-L-alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Thienyl)-L-alanine is a non-proteinogenic amino acid, an analogue of phenylalanine where the phenyl group is replaced by a thienyl group. This modification imparts unique physicochemical properties that make it a valuable building block in peptide synthesis and drug discovery.[1][2] Its incorporation into peptides can influence conformation, receptor binding, and metabolic stability. This guide provides a comprehensive overview of the fundamental chemical properties of 3-(2-Thienyl)-L-alanine, detailed experimental methodologies for their determination, and a discussion of its potential biological significance.
Core Chemical Properties
The fundamental chemical and physical properties of 3-(2-Thienyl)-L-alanine are summarized in the table below. These data are essential for its application in experimental settings, including reaction setup, purification, and formulation.
| Property | Value | Source(s) |
| CAS Number | 22951-96-8 | [3][4][5] |
| Molecular Formula | C₇H₉NO₂S | [3][4][5] |
| Molecular Weight | 171.22 g/mol | [5] |
| Appearance | White to off-white solid/powder | [6] |
| Melting Point | 255-263 °C (with decomposition) | [3][4] |
| Boiling Point | 315.9 ± 32.0 °C at 760 mmHg | [3] |
| Density | 1.3 ± 0.1 g/cm³ | [3] |
| Solubility | Slightly soluble in water. Soluble in water at 2 mg/mL with the aid of ultrasound. | [6] |
| pKa | Experimental data not readily available. For the parent amino acid, L-alanine, the approximate pKa values are pKa₁ (α-carboxyl) ≈ 2.34 and pKa₂ (α-ammonium) ≈ 9.69. | [7] |
| LogP (calculated) | -1.0 | [8] |
| Optical Activity | [α]20/D −30.5±1.5°, c = 1% in H₂O |
Experimental Protocols
Accurate determination of the physicochemical properties of 3-(2-Thienyl)-L-alanine is crucial for its application. Below are detailed methodologies for key experiments.
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of purity.
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Apparatus: Mel-Temp apparatus or similar, capillary tubes, thermometer.
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Procedure:
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A small, dry sample of 3-(2-Thienyl)-L-alanine is finely powdered.
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The powder is packed into a capillary tube to a height of 2-3 mm.
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The capillary tube is placed in the heating block of the apparatus.
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The sample is heated at a rate of 10-20 °C/minute initially.
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A more precise measurement is obtained by repeating the process with a slower heating rate of 1-2 °C/minute near the expected melting point.
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The temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid is recorded as the melting range.
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Solubility Determination (Gravimetric Method)
This method quantifies the solubility of the compound in a specific solvent.
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Apparatus: Analytical balance, thermostatically controlled shaker, centrifuge, filtration apparatus.
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Procedure:
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An excess amount of 3-(2-Thienyl)-L-alanine is added to a known volume of the solvent (e.g., deionized water) in a sealed container.
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The mixture is agitated in a thermostatically controlled shaker at a constant temperature until equilibrium is reached (typically 24-48 hours).
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The saturated solution is then centrifuged or filtered to remove undissolved solid.
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A known volume of the clear supernatant is transferred to a pre-weighed container.
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The solvent is evaporated, and the container with the dried residue is weighed.
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The solubility is calculated as the mass of the dissolved solid per volume of the solvent (e.g., in mg/mL).
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pKa Determination (Potentiometric Titration)
This experiment determines the dissociation constants of the ionizable groups.
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Apparatus: pH meter with a combination electrode, burette, stirrer, beaker.
-
Procedure:
-
A known concentration of 3-(2-Thienyl)-L-alanine is dissolved in a known volume of deionized water.
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The initial pH of the solution is recorded.
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The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl), and the pH is recorded after each incremental addition.
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The titration is continued until the pH drops significantly.
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A separate, identical sample is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), with the pH recorded after each addition until it rises significantly.
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A titration curve is generated by plotting the pH versus the volume of titrant added.
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The pKa values correspond to the pH at the midpoints of the buffering regions on the curve.
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LogP Determination (Shake-Flask Method)
LogP, the partition coefficient, is a measure of a compound's lipophilicity.
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Apparatus: Separatory funnel, mechanical shaker, UV-Vis spectrophotometer or HPLC.
-
Procedure:
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A solution of 3-(2-Thienyl)-L-alanine of known concentration is prepared in one of the immiscible solvents (typically n-octanol or water).
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Equal volumes of n-octanol and water are placed in a separatory funnel.
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A known amount of the 3-(2-Thienyl)-L-alanine solution is added.
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The funnel is shaken for a set period to allow for partitioning between the two phases, and then left to stand for the phases to separate completely.
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The concentration of the analyte in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
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The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
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Biological Activity and Signaling Pathways
While 3-(2-Thienyl)-L-alanine is primarily utilized as a building block in peptide synthesis, its structural similarity to phenylalanine suggests potential biological activity.[1][9] The DL-form of 3-(2-Thienyl)-alanine has been identified as a phenylalanine antagonist, which could imply interference with metabolic pathways involving phenylalanine.[9]
Studies on the parent amino acid, L-alanine, have shown that it can influence cellular signaling. For instance, prolonged exposure of a pancreatic beta-cell line to L-alanine resulted in significant changes in the expression of genes involved in cellular signaling, metabolism, and apoptosis, and offered protection against cytokine-induced cell death.[10] While direct evidence for 3-(2-Thienyl)-L-alanine in specific signaling pathways is limited, its role as a phenylalanine analogue suggests it may be a useful tool for probing biological systems that recognize phenylalanine.
Below is a logical workflow for investigating the potential biological activities of 3-(2-Thienyl)-L-alanine.
Caption: A logical workflow for investigating the biological activity of 3-(2-Thienyl)-L-alanine.
Safety and Handling
3-(2-Thienyl)-L-alanine should be handled with care in a laboratory setting. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
3-(2-Thienyl)-L-alanine is a valuable synthetic amino acid with well-defined core chemical properties. The experimental protocols outlined in this guide provide a framework for the accurate determination of its physicochemical parameters, which is essential for its application in research and development. While its direct involvement in specific biological signaling pathways requires further investigation, its role as a phenylalanine analogue presents opportunities for its use as a chemical probe and a building block for novel therapeutic agents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. The effects of beta-2- thienylalanine upon protein synthesis in the macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-(2-Thienyl)-L-alanine | CAS#:22951-96-8 | Chemsrc [chemsrc.com]
- 4. 3-(2-Thienyl)-L-alanine, 95% | CAS 22951-96-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. scbt.com [scbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Ch27 pKa and pI values [chem.ucalgary.ca]
- 8. beta-2-thienyl-D,L-Alanine | C7H9NO2S | CID 44123331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. L-Alanine induces changes in metabolic and signal transduction gene expression in a clonal rat pancreatic beta-cell line and protects from pro-inflammatory cytokine-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
